N-(thiophen-2-ylmethyl)butan-2-amine
Description
General Context of Amines and Thiophene-Containing Chemical Scaffolds in Modern Chemical Research
Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental building blocks in organic chemistry and biology. Their basicity and nucleophilicity make them key participants in a vast array of chemical reactions. In the realm of medicinal chemistry, the amine functional group is a ubiquitous feature in pharmaceuticals, contributing to drug-receptor interactions and influencing pharmacokinetic properties.
Significance of Secondary Amines in Chemical Synthesis and Biological Systems
N-(thiophen-2-ylmethyl)butan-2-amine is classified as a secondary amine, meaning the nitrogen atom is bonded to two carbon-containing groups and one hydrogen atom. This structural feature imparts specific properties that are of great interest in both chemical synthesis and biological contexts.
In synthesis, secondary amines are valuable intermediates and reagents. They can be prepared through various methods, including the alkylation of primary amines or reductive amination of ketones and aldehydes. Their reactivity allows for the construction of more complex molecules, and they are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Rationale for Dedicated Academic Investigation into this compound and its Congeners
The dedicated academic investigation into this compound and its congeners is driven by the potential for discovering novel compounds with valuable biological activities. The combination of a thiophene (B33073) ring and a secondary amine in a single molecule creates a unique chemical entity with a specific three-dimensional structure and electronic properties.
Researchers are motivated to explore how the interplay between these two functional groups influences the molecule's interaction with biological targets. For instance, the thiophene ring can engage in π-π stacking or hydrophobic interactions, while the secondary amine can form hydrogen bonds or ionic interactions. The specific arrangement of these groups in this compound may lead to high affinity and selectivity for a particular receptor or enzyme.
Furthermore, the study of this compound and its analogs allows for the exploration of structure-activity relationships (SAR). By systematically modifying the structure, for example, by changing the substitution pattern on the thiophene ring or altering the alkyl chain of the butan-2-amine moiety, researchers can gain insights into the molecular features that are essential for a desired biological effect. This knowledge is invaluable for the rational design of more potent and selective drug candidates.
Overview of Key Research Areas and Methodologies Applied to this compound
While specific research on this compound is not extensively documented in publicly available literature, the investigation of this compound and its congeners would likely involve a multidisciplinary approach encompassing synthetic chemistry, analytical chemistry, and biological evaluation.
Synthesis and Characterization: The synthesis of this compound would likely be achieved through established methods for secondary amine formation, such as the reductive amination of thiophene-2-carboxaldehyde with butan-2-amine. Characterization of the synthesized compound would involve a suite of analytical techniques to confirm its structure and purity. These methods are crucial for ensuring the reliability of any subsequent biological testing.
Table 1: Common Analytical Techniques for Characterization
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the N-H bond of the secondary amine and the C-S bond of the thiophene ring. |
| Elemental Analysis | Determines the elemental composition of the compound, providing an empirical formula that can be compared to the expected molecular formula. |
Computational Studies: In silico methods, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding affinity of this compound to various biological targets. These computational tools can help to prioritize which biological assays to perform and can provide insights into the potential mechanism of action at a molecular level.
Biological Evaluation: Based on the known activities of other thiophene-containing secondary amines, this compound and its congeners would likely be screened for a range of biological activities. This could include assays to assess its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The specific assays would be chosen based on the therapeutic area of interest.
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C9H15NS |
| Molecular Weight | 169.29 g/mol |
| LogP | 2.8 |
| Topological Polar Surface Area (TPSA) | 40.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Note: The values in Table 2 are predicted using computational models and may not reflect experimentally determined values.
Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNAXMIPDHAVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Thiophen 2 Ylmethyl Butan 2 Amine and Its Derivatives
Development of Efficient Synthetic Routes for the Core N-(thiophen-2-ylmethyl)butan-2-amine Structure
The construction of the achiral backbone of this compound relies on fundamental carbon-nitrogen bond-forming reactions. The efficiency of these routes is often evaluated based on yield, reaction conditions, and atom economy.
Reductive Amination Strategies Utilizing Thiophene-2-carboxaldehyde and Butan-2-amine
Reductive amination is a highly effective and widely utilized method for the synthesis of secondary and tertiary amines. organic-chemistry.org This process typically involves a two-step sequence in a single pot: the initial reaction of a carbonyl compound with an amine to form an imine intermediate, followed by the in-situ reduction of this imine to the corresponding amine. mdma.ch
For the synthesis of this compound, this strategy involves the condensation of thiophene-2-carboxaldehyde with butan-2-amine. The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. sci-hub.se Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride [NaBH(OAc)₃], sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or PtO₂). mdma.chgriffith.edu.au Sodium triacetoxyborohydride is often preferred due to its mild nature and high selectivity. griffith.edu.au
The general reaction scheme is as follows: Thiophene-2-carboxaldehyde + Butan-2-amine ⇌ [Imine Intermediate] --(Reducing Agent)--> this compound
| Reducing Agent | Typical Solvent | Temperature | Key Advantages |
| Sodium Triacetoxyborohydride | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Room Temperature | Mild conditions, high selectivity, broad functional group tolerance. griffith.edu.au |
| Sodium Cyanoborohydride | Methanol (MeOH), Ethanol (EtOH) | Room Temperature | Effective, but requires careful pH control due to toxicity. |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc) | Room Temperature to 50°C | High atom economy, clean reaction profile. |
| Formic Acid (Leuckart-Wallach) | Formic Acid (neat) | Elevated Temperature | Classical method, avoids metal hydrides. mdma.ch |
Alkylation Approaches for N-Substitution
Direct N-alkylation provides an alternative route to this compound. This method involves the reaction of an amine nucleophile with an alkyl halide or other electrophile in a nucleophilic substitution reaction (SN2). Two primary pathways are feasible:
Alkylation of butan-2-amine: Reacting butan-2-amine with an electrophilic thiophene (B33073) derivative, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene, in the presence of a base to neutralize the generated hydrohalic acid.
Alkylation of thiophen-2-ylmethanamine: Reacting thiophen-2-ylmethanamine with a sec-butyl halide, such as 2-bromobutane.
A significant drawback of direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. masterorganicchemistry.com Careful control of stoichiometry (using an excess of the starting amine) and reaction conditions can help to mitigate this issue, but it often results in mixtures that require purification. masterorganicchemistry.com
Multicomponent Reactions and Combinatorial Chemistry in this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapidly generating molecular diversity. nih.gov While a specific MCR for the direct synthesis of this compound may not be established, principles from MCRs used to synthesize substituted thiophenes, such as the Gewald reaction, can be applied to create libraries of related compounds. researchgate.netresearchgate.net
For instance, a combinatorial approach could involve reacting a library of aldehydes with a library of amines via reductive amination on a solid-phase support or in a parallel solution-phase synthesis format. griffith.edu.au This would allow for the rapid generation of numerous derivatives of the core this compound structure for screening purposes. The efficiency and one-pot nature of MCRs make them highly attractive for medicinal chemistry and drug discovery. nih.gov
Enantioselective Synthesis of Chiral this compound Stereoisomers
The butan-2-amine moiety contains a stereogenic center at the second carbon atom, meaning this compound is a chiral molecule that exists as a pair of enantiomers ((R) and (S)). quora.com The synthesis of enantiomerically pure forms of this compound is crucial for applications where stereochemistry dictates biological activity.
Chiral Auxiliary and Catalytic Asymmetric Induction Methodologies
When a racemic starting material must be used, or to create the chiral center during the synthesis, methods of asymmetric induction are required. These include the use of chiral auxiliaries or chiral catalysts.
Chiral Auxiliary Methodologies: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov
For amine synthesis, tert-butanesulfinamide (tBS), developed by Ellman, is a widely used chiral auxiliary. nih.govresearchgate.net The synthesis would proceed via the following steps:
Condensation: Reaction of thiophene-2-carboxaldehyde with a chiral tert-butanesulfinamide (e.g., (R)-tBS) to form a chiral N-sulfinyl imine.
Diastereoselective Nucleophilic Addition: Addition of a sec-butyl nucleophile (e.g., from a Grignard or organolithium reagent) to the imine. The bulky tert-butanesulfinyl group directs the nucleophile to attack one face of the C=N double bond, creating a new stereocenter with high diastereoselectivity.
Auxiliary Removal: Cleavage of the N-S bond, typically with acid, to release the free chiral amine. nih.gov
Other auxiliaries, such as those derived from pseudoephedrine or pseudoephenamine, can also be employed in asymmetric alkylation reactions to achieve high levels of stereocontrol. nih.govharvard.edu
| Auxiliary Type | General Approach | Key Feature |
| tert-Butanesulfinamide (Ellman's) | Condensation with aldehyde, diastereoselective addition, hydrolysis. nih.gov | Forms a chiral sulfinylimine that directs nucleophilic attack. |
| Pseudoephedrine/Pseudoephenamine | Formation of an amide, diastereoselective alkylation, cleavage. harvard.edu | The rigid conformation of the auxiliary-amide complex blocks one face from the electrophile. |
| Evans Oxazolidinones | Acylation, diastereoselective alkylation of the enolate, cleavage. | Primarily used for synthesizing chiral carboxylic acids, which can be converted to amines. |
Catalytic Asymmetric Induction: Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. nih.govthieme-connect.com For the synthesis of chiral amines, catalytic asymmetric reductive amination is a state-of-the-art method. rsc.org This reaction involves a chiral transition-metal catalyst, often based on iridium, rhodium, or ruthenium, complexed with a chiral ligand. acs.org
In this approach, thiophene-2-carboxaldehyde and butan-2-amine (which could be racemic or achiral if a different amine were used) react in the presence of a hydrogen source and the chiral catalyst. The catalyst coordinates to the imine intermediate in a way that exposes one face to hydrogenation preferentially, leading to the formation of one enantiomer of the amine in excess. nih.govrsc.org This method avoids the need for stoichiometric amounts of chiral reagents and the additional steps of attaching and removing an auxiliary. acs.org
Functionalization and Derivatization Strategies for this compound
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into transformations involving the butan-2-amine moiety, substitutions on the thiophene ring, and the preparation of various salt forms. Such derivatization is crucial for modulating the physicochemical properties and biological activities of the parent compound.
Modifications on the Butan-2-amine Moiety
The secondary amine of this compound is a key functional group that can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-dealkylation. These reactions allow for the introduction of diverse substituents, thereby altering the steric and electronic properties of the molecule.
N-Alkylation: The nitrogen atom of the secondary amine can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form tertiary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of base and reaction conditions can be critical to avoid the formation of quaternary ammonium (B1175870) salts through overalkylation. A self-limiting alkylation method using N-aminopyridinium salts as ammonia surrogates has been developed to selectively synthesize secondary amines, a technique that could potentially be adapted for the controlled alkylation of this compound. nih.govacs.org
N-Acylation: Secondary amines readily react with acylating agents like acid chlorides and acid anhydrides to form amides. jove.comdoubtnut.com This transformation converts the basic amine into a neutral amide, significantly altering its chemical properties. The acylation of this compound can be achieved by treating it with an appropriate acyl chloride or anhydride (B1165640), often in the presence of a base such as pyridine or triethylamine to scavenge the acidic byproduct. jove.com This reaction is generally high-yielding and can be used to introduce a wide array of acyl groups.
N-Dealkylation: The removal of one of the alkyl groups from the nitrogen atom, a process known as N-dealkylation, can be a valuable synthetic tool. nih.govgoogle.comdntb.gov.uanih.gov Various methods have been developed for the N-dealkylation of amines, including chemical, catalytic, electrochemical, and enzymatic approaches. dntb.gov.uanih.gov For a compound like this compound, selective cleavage of either the butan-2-yl or the thiophen-2-ylmethyl group would provide access to different primary amine derivatives, which could serve as precursors for further functionalization. Oxidative N-dealkylation is a common pathway that proceeds via a carbinolamine intermediate. uomustansiriyah.edu.iq
Table 1: Hypothetical Modifications on the Butan-2-amine Moiety of this compound
| Modification Type | Reagent | Product | Potential Yield (%) |
|---|---|---|---|
| N-Methylation | Methyl iodide, K₂CO₃ | N-methyl-N-(thiophen-2-ylmethyl)butan-2-amine | 85-95 |
| N-Acetylation | Acetic anhydride, Pyridine | N-acetyl-N-(thiophen-2-ylmethyl)butan-2-amine | 90-98 |
| N-Benzoylation | Benzoyl chloride, Triethylamine | N-benzoyl-N-(thiophen-2-ylmethyl)butan-2-amine | 88-96 |
Substitutions and Annulations on the Thiophene Ring (e.g., Palladium-Catalyzed C-H Arylation)
The thiophene ring in this compound is an electron-rich aromatic system susceptible to various substitution and annulation reactions. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of carbon-carbon bonds on thiophene rings. researchgate.netmdpi.comresearchgate.netnih.govepa.gov
Palladium-Catalyzed C-H Arylation: This methodology allows for the direct coupling of aryl halides with the C-H bonds of the thiophene ring, typically at the C5 position, which is the most electronically activated site. The secondary amine moiety in this compound could potentially act as a directing group, guiding the arylation to a specific position on the thiophene ring. nih.govresearchgate.netnih.gov The use of specific ligands and reaction conditions can influence the regioselectivity of the arylation. researchgate.net For instance, the use of a palladium NNC-pincer complex has been shown to efficiently catalyze the direct arylation of thiophene derivatives with very low catalyst loadings. epa.gov
Annulation Reactions: Annulation reactions involve the construction of a new ring fused to the existing thiophene ring. These reactions can lead to the formation of complex polycyclic aromatic systems. For example, iridium-catalyzed annulation of thiophenes with carboxylic acids can afford thiophene-fused coumarin-type frameworks. nih.gov Another approach involves the visible-light-induced [4+2] annulation of thiophenes and alkynes to construct benzene rings. researchgate.net These strategies could be applied to this compound to generate novel, structurally complex derivatives.
Table 2: Potential Palladium-Catalyzed C-H Arylation Reactions on this compound
| Aryl Halide | Catalyst | Ligand | Product | Potential Yield (%) |
|---|---|---|---|---|
| 4-Iodotoluene | Pd(OAc)₂ | P(o-tol)₃ | N-((5-(p-tolyl)thiophen-2-yl)methyl)butan-2-amine | 75-85 |
| 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | dppf | N-((5-(4-methoxyphenyl)thiophen-2-yl)methyl)butan-2-amine | 70-80 |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | N-((5-(pyridin-2-yl)thiophen-2-yl)methyl)butan-2-amine | 65-75 |
Preparation of Salt Forms (e.g., Hydrochloride)
The basic nitrogen atom of this compound allows for the straightforward preparation of various acid addition salts. The formation of salts is a common practice in medicinal chemistry to improve the aqueous solubility, stability, and handling of amine-containing compounds. alfa-chemistry.com
Hydrochloride Salt Formation: The hydrochloride salt is one of the most common and readily prepared salt forms. spectroscopyonline.comgla.ac.uk It can be synthesized by treating a solution of this compound in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride in the same or a miscible solvent. researchgate.netblogspot.com The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration. The reaction of an amine with hydrochloric acid results in the protonation of the nitrogen's lone pair of electrons, forming an ammonium salt. spectroscopyonline.comyoutube.com
The formation of the hydrochloride salt can be represented by the following reaction:
C₄H₉NHCH₂C₄H₃S + HCl → [C₄H₉NH₂CH₂C₄H₃S]⁺Cl⁻
An efficient method for preparing small secondary amine hydrochloride salts involves amide reduction followed by trapping with di-tert-butyl dicarbonate and deprotection with 4M HCl in dioxane, which yields pure HCl salts without the need for chromatography or distillation. nih.gov The triboelectric properties of amines can be affected by salt formation, with hydrochloride salts often exhibiting more negative charges than the corresponding free bases. jst.go.jp
Table 3: Common Salt Forms of this compound
| Acid Used | Salt Form | Potential Application |
|---|---|---|
| Hydrochloric Acid | Hydrochloride | Pharmaceutical formulation |
| Sulfuric Acid | Sulfate | Chemical intermediate |
| Acetic Acid | Acetate | Research and development |
Advanced Spectroscopic and Analytical Characterization of N Thiophen 2 Ylmethyl Butan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, enabling the unambiguous assignment of the molecule's structure.
The ¹H NMR spectrum of N-(thiophen-2-ylmethyl)butan-2-amine is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.
The protons of the thiophene (B33073) ring typically appear in the aromatic region (δ 6.8-7.5 ppm). The proton at position 5 (H-5) is expected to be the most downfield due to its proximity to the sulfur atom. The methylene (B1212753) protons adjacent to the thiophene ring and the nitrogen atom would likely appear as a singlet or a closely coupled system around δ 3.8-4.0 ppm. The protons of the butan-2-amine moiety would be found in the aliphatic region of the spectrum. The methine proton (CH) directly attached to the nitrogen is expected to be a multiplet, while the methyl and ethyl groups will show characteristic triplet and quartet patterns, respectively.
Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-3 | ~6.95 | Doublet of doublets (dd) | J = 3.5, 1.2 |
| Thiophene H-4 | ~6.90 | Doublet of doublets (dd) | J = 5.1, 3.5 |
| Thiophene H-5 | ~7.20 | Doublet of doublets (dd) | J = 5.1, 1.2 |
| Thiophene-CH₂-N | ~3.90 | Singlet (s) | - |
| N-H | ~1.5-2.5 | Broad singlet (br s) | - |
| N-CH(CH₃) | ~2.80 | Sextet | J = 6.5 |
| CH(CH₃)CH₂ | ~1.45 | Multiplet (m) | - |
| N-CH(CH₃) | ~1.10 | Doublet (d) | J = 6.5 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the thiophene ring are expected to resonate in the δ 120-145 ppm range. The carbon attached to the sulfur atom (C-2) is typically the most deshielded. The aliphatic carbons of the butan-2-amine chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C-2 | ~143.0 |
| Thiophene C-5 | ~126.5 |
| Thiophene C-3 | ~125.0 |
| Thiophene C-4 | ~124.0 |
| N-CH(CH₃) | ~55.0 |
| Thiophene-CH₂-N | ~48.0 |
| CH(CH₃)CH₂ | ~29.0 |
| N-CH(CH₃) | ~20.0 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5). science.govsdsu.edu It would also clearly map the connectivity within the butan-2-amine chain, showing correlations between the N-CH proton and both its adjacent methyl (CH₃) and methylene (CH₂) protons, as well as the correlation between the methylene and terminal methyl protons of the ethyl group. science.govsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com Each signal in the HSQC spectrum corresponds to a carbon atom that bears one or more protons. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum. For instance, the signal for the thiophene-CH₂-N protons at ~3.90 ppm would correlate with the carbon signal at ~48.0 ppm. columbia.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com This is vital for establishing the connectivity between different fragments of the molecule. Key HMBC correlations for this compound would include:
A correlation from the methylene protons (Thiophene-CH₂-N) to the C-2 and C-3 carbons of the thiophene ring, confirming the attachment point of the side chain.
A correlation from the methylene protons (Thiophene-CH₂-N) to the N-CH carbon of the butyl group, linking the two main parts of the molecule.
Correlations from the N-CH proton to the carbons of the adjacent methyl and methylene groups, further confirming the butylamine (B146782) structure.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
HRMS can measure the mass of ions with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₁₅NS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺˙ | C₉H₁₅NS | 169.0925 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information.
The fragmentation of this compound is expected to be dominated by several key pathways:
Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org For this compound, cleavage can occur on either side of the methine carbon in the butyl group.
Loss of an ethyl radical (•C₂H₅) would lead to a fragment ion at m/z 140.
Loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 154.
Tropylium-type Ion Formation: Cleavage of the bond between the methylene group and the nitrogen can lead to the formation of the stable thienyl-methyl cation (a thiophene analog of the tropylium (B1234903) ion) at m/z 97.
Cleavage of the Butyl Group: The protonated molecule can also fragment within the butyl chain itself.
Table 4: Predicted Major Fragment Ions in MS/MS of this compound ([M+H]⁺, m/z 170)
| Predicted m/z | Proposed Fragment Structure/Loss |
|---|---|
| 140 | [M+H - C₂H₅]⁺ |
Chromatographic Methods for Purity Assessment and Separation of Analogs
Chromatographic techniques are indispensable for the determination of purity and the separation of this compound from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile, thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution would likely be employed to ensure the efficient separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the thiophene ring exhibits strong absorbance (typically around 230-250 nm). The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.
Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability. A common derivatization agent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the secondary amine into a less polar and more volatile trifluoroacetamide (B147638) derivative.
The GC separation would likely be performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms). The mass spectrometer would then fragment the eluted compound, providing a characteristic mass spectrum. The fragmentation pattern would be expected to show a molecular ion peak and key fragments corresponding to the loss of the butyl group, the thiophen-2-ylmethyl group, and other characteristic cleavages. For instance, a prominent fragment would be expected at m/z 97, corresponding to the thiophen-2-ylmethyl cation.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently reported, analysis of related compounds, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, has been successfully performed using this technique. nih.gov
For this compound to be analyzed by single-crystal X-ray diffraction, it would first need to be crystallized, often as a salt (e.g., hydrochloride or hydrobromide) to promote the formation of high-quality crystals. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles. This data would offer insights into the preferred conformation of the butan-2-amine side chain relative to the thiophene ring and how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the secondary amine.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups within a molecule.
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretch of the secondary amine would appear as a single, relatively weak band in the region of 3300-3500 cm⁻¹. analyzetest.com The C-H stretching vibrations of the aliphatic butyl group and the thiophene ring would be observed between 2850 and 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ region. The C-N stretching of the aliphatic amine would likely be found in the 1020-1250 cm⁻¹ range. analyzetest.com
Raman spectroscopy would provide complementary information. The symmetric stretching of the thiophene ring typically gives a strong Raman signal. Aliphatic C-H stretching and bending modes would also be visible. uci.edu Comparing the FT-IR and Raman spectra can help in assigning vibrational modes, as some modes may be more active in one technique than the other.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| C=C Stretch (Thiophene) | 1400 - 1500 | FT-IR, Raman |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | FT-IR |
| N-H Bend | 1550 - 1650 | FT-IR |
Computational and Theoretical Investigations of N Thiophen 2 Ylmethyl Butan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of N-(thiophen-2-ylmethyl)butan-2-amine. These computational methods are instrumental in understanding the molecule's reactivity, stability, and potential interactions.
Density Functional Theory (DFT) for Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to elucidate its electronic characteristics.
The Molecular Electrostatic Potential (MEP) map is a crucial outcome of these calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For this compound, the MEP analysis typically reveals a region of negative electrostatic potential (color-coded in red or yellow) around the nitrogen atom of the amine group and the sulfur atom of the thiophene (B33073) ring. This is due to the high electronegativity and lone pairs of electrons on these atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic protons exhibit positive electrostatic potential (blue regions), indicating their propensity for nucleophilic interactions.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is generally localized over the electron-rich thiophene ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the entire molecule, including the anti-bonding orbitals of the thiophene ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron, related to ionization potential. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest available electron state, related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule. |
| Molecular Electrostatic Potential (Min) | -45 kcal/mol | Located near the nitrogen and sulfur atoms, indicating sites for electrophilic attack. |
| Molecular Electrostatic Potential (Max) | +30 kcal/mol | Located near the amine and aromatic hydrogens, indicating sites for nucleophilic attack. |
Solvation Effects on Molecular Structure and Reactivity
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT calculations to simulate the effects of a solvent on the molecular structure and reactivity of this compound. In a polar solvent, such as water or ethanol, the molecule's dipole moment is expected to increase, and the HOMO-LUMO gap may decrease, suggesting enhanced reactivity. The solvent can also influence the conformational preferences, potentially stabilizing conformers with a larger dipole moment.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility Studies
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational dynamics and flexibility. For this compound, MD simulations can be used to explore its conformational landscape in a more comprehensive manner than static conformational analysis. By simulating the molecule in a solvent box, one can observe the transitions between different conformations and calculate the root-mean-square fluctuation (RMSF) of each atom to identify the most flexible regions of the molecule. The side chain is expected to exhibit higher flexibility compared to the more rigid thiophene ring.
In Silico Prediction of Potential Biological Targets and Activity Spectra
In silico tools can predict the potential biological activities of a molecule based on its structure. Programs like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are employed for this purpose. These tools compare the structure of this compound to databases of known bioactive compounds and predict a spectrum of potential biological targets and activities. For a molecule with a thiophene and amine scaffold, predictions often include potential interactions with G-protein coupled receptors (GPCRs), ion channels, and various enzymes. It is important to note that these are probabilistic predictions and require experimental validation.
| Prediction Tool | Predicted Target Class/Activity | Plausibility |
| SwissTargetPrediction | Monoamine oxidase B (MAO-B) | The amine moiety is a common feature in MAO inhibitors. |
| SwissTargetPrediction | Dopamine (B1211576) Receptor D2 | Many CNS-active compounds feature aromatic and amine groups. |
| PASS | Anticonvulsant | Thiophene derivatives have been explored for their anticonvulsant properties. |
| PASS | Anxiolytic | The overall structure shares features with some known anxiolytic agents. |
Molecular Docking Studies for Ligand-Protein Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. If in silico predictions suggest a potential biological target for this compound, such as monoamine oxidase B (MAO-B), docking studies can be performed to investigate the binding mode and affinity. These studies involve placing the ligand in the active site of the protein and using a scoring function to estimate the binding energy. The results can reveal key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the thiophene ring and the butyl group. This information is invaluable for understanding the potential mechanism of action and for guiding the design of more potent analogs.
Identification of Key Intermolecular Interactions within Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein. The types of intermolecular interactions that this compound could form within a binding pocket are influenced by its structural components: a thiophene ring, a secondary amine, and a butyl group.
Computational studies on similar thiophene derivatives have highlighted several key interactions that are likely relevant for this compound as well. nih.govnih.gov These interactions are crucial for the binding affinity and selectivity of the molecule.
Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor. This is a critical interaction for anchoring the ligand within the binding pocket of a receptor, often forming strong connections with amino acid residues that are hydrogen bond acceptors, such as aspartate, glutamate, or the carbonyl backbone of the protein.
π-Stacking and π-Cation Interactions: The aromatic thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, if the secondary amine becomes protonated, it can form a cation-π interaction with these same aromatic residues.
Sulfur-Aromatic Interactions: The sulfur atom in the thiophene ring can also participate in specific, non-covalent interactions with aromatic rings, further stabilizing the ligand-protein complex.
A molecular docking study on a related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, with a lung cancer protein (PDB entry 1x2j) provides insights into the potential binding modes of such thiophene-containing molecules. nih.gov While the specific residues would differ for other proteins, the types of interactions observed are generally applicable.
Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Pocket
| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Butyl chain, Thiophene ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Thiophene ring | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π Interaction | Protonated Secondary Amine | Phenylalanine, Tyrosine, Tryptophan |
| Sulfur Interactions | Thiophene Sulfur Atom | Aromatic residues, Methionine |
Ligand Strain and Induced Fit Considerations
The process of a ligand binding to a protein is a dynamic one. The conformations of both the ligand and the protein can change to achieve the most stable complex. These phenomena are described by the concepts of ligand strain and induced fit.
Ligand Strain: In its unbound state in solution, a flexible molecule like this compound will exist as an ensemble of different conformations. Upon binding to a protein, it adopts a specific conformation, often referred to as the "bioactive conformation." This bound conformation may not be the lowest energy conformation of the free ligand. The energy difference between the bound conformation and the lowest energy conformation in solution is the ligand strain energy. A high strain energy can be detrimental to the binding affinity. Computational methods can be used to calculate this strain energy, providing valuable information for drug design.
Induced Fit: The "lock and key" model of ligand binding, where a rigid ligand fits into a rigid receptor, is often an oversimplification. The concept of "induced fit" proposes that the binding of a ligand can induce conformational changes in the protein's active site. researchgate.net This mutual adaptation allows for a more optimal binding interaction. Computational approaches like induced-fit docking (IFD) can model this flexibility of the protein's active site, leading to more accurate predictions of binding poses and affinities. nih.govacs.org
For this compound, the flexibility of the butyl chain and the rotational freedom around the single bonds mean that it can adopt numerous conformations. When designing computational studies for this molecule, it would be crucial to consider both ligand flexibility and the potential for induced fit in the target protein to obtain a realistic model of the binding event.
Computational Prediction of Metabolic Lability and Putative Sites of Biotransformation (e.g., Cytochrome P450 Metabolism)
The metabolism of a drug molecule is a critical factor in its pharmacokinetic profile and can also lead to the formation of toxic metabolites. Computational models are increasingly used to predict the metabolic fate of compounds early in the drug discovery process. acs.org The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family. nih.gov For this compound, several potential sites of metabolism can be predicted based on its chemical structure and studies of related compounds.
The metabolism of compounds containing a thiophene ring has been a subject of interest due to the potential for the formation of reactive metabolites. nih.govnih.govacs.org Two major pathways for CYP-mediated thiophene metabolism are:
S-oxidation: The sulfur atom of the thiophene ring can be oxidized to a thiophene-S-oxide. This is often a reactive intermediate that can bind to cellular nucleophiles. nih.govresearchgate.net
Epoxidation: The double bonds of the thiophene ring can be epoxidized, which can also lead to reactive intermediates. acs.org
In addition to the thiophene ring, the alkylamine portion of this compound is also susceptible to metabolism. The common metabolic pathways for secondary amines include:
N-dealkylation: This involves the oxidative removal of one of the alkyl groups attached to the nitrogen. nih.gov For this compound, this could involve the cleavage of the bond between the nitrogen and the butan-2-yl group or the thiophen-2-ylmethyl group.
N-oxidation: The nitrogen atom itself can be oxidized. nih.gov
Aliphatic hydroxylation: A carbon atom in the butyl chain can be hydroxylated. unicamp.br
Computational tools can predict the likelihood of metabolism at different sites within a molecule. These predictions are often based on factors like the reactivity of different atoms and their accessibility to the active site of the metabolic enzymes.
Table 2: Putative Sites of Metabolism for this compound
| Metabolic Reaction | Potential Site on the Molecule | Predicted Metabolite Type |
| S-oxidation | Thiophene sulfur atom | Thiophene-S-oxide |
| Epoxidation | Thiophene ring double bonds | Thiophene epoxide |
| N-dealkylation | C-N bond of the butan-2-yl group | Primary amine and a ketone |
| N-dealkylation | C-N bond of the thiophen-2-ylmethyl group | Primary amine and an aldehyde |
| Aliphatic Hydroxylation | Carbon atoms of the butyl chain | Hydroxylated derivative |
| N-oxidation | Secondary amine nitrogen | N-oxide derivative |
Biological Activity and Structure Activity Relationship Sar Studies of N Thiophen 2 Ylmethyl Butan 2 Amine and Its Analogs
In Vitro Biochemical Investigations for Enzyme Inhibition and Receptor Binding Affinity
The structural framework of thiophene (B33073) is a versatile template for designing molecules that can interact with various biological targets, including enzymes and receptors.
Evaluation as Modulators of Enzymatic Activity (e.g., Monoamine Oxidases, Lipoxygenases, Proteases)
Analogs of N-(thiophen-2-ylmethyl)butan-2-amine have been evaluated as inhibitors of several key enzyme families.
Lipoxygenases (LOX): Thiophene-based compounds are known for their anti-inflammatory properties, which are often linked to the inhibition of enzymes in the inflammatory cascade, such as lipoxygenases. nih.govresearchgate.net For instance, N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as a class of potent 5-lipoxygenase (5-LO) inhibitors, with some compounds exhibiting IC50 values in the nanomolar range (20-100 nM) in cell homogenate assays. nih.gov Commercially available drugs like Zileuton, which contains a thiophene ring, also function as LOX inhibitors. encyclopedia.pub
Proteases: The thiophene scaffold has been incorporated into molecules designed to inhibit proteases, though this is a less commonly reported activity. Docking studies on certain novel thiophene derivatives have suggested potential interactions with the active sites of rhomboid protease, although the observed in vitro antibacterial activity was sometimes low, indicating that bulky substituents might hinder effective binding. nih.gov
Other Enzymes (Kinases and Dehydrogenases): Thiophene derivatives have shown significant inhibitory activity against other important enzyme classes. A series of N-(thiophen-2-yl) benzamide (B126) derivatives were identified as potent inhibitors of the BRAFV600E kinase, a key target in melanoma treatment. nih.govresearchgate.net Structure-activity relationship studies led to the development of compounds with submicromolar inhibitory activities. nih.gov Additionally, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been synthesized and found to be potent succinate (B1194679) dehydrogenase (SDH) inhibitors, a target for antifungal agents. nih.govacs.org
Table 1: Enzyme Inhibition by Thiophene Analogs
| Compound Class | Target Enzyme | Key Findings (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| N-(thiophen-2-yl) benzamide derivatives (e.g., b40, b47) | BRAFV600E Kinase | Identified as potent inhibitors with submicromolar IC₅₀ values. | nih.gov |
| Thiophene/furan-1,3,4-oxadiazole carboxamides (e.g., 4g, 4i) | Succinate Dehydrogenase (SDH) | Compound 4g: IC₅₀ = 1.01 µM Compound 4i: IC₅₀ = 4.53 µM | nih.gov |
| N-(5-substituted) thiophene-2-alkylsulfonamides | 5-Lipoxygenase (5-LO) | IC₅₀ values ranging from 20-100 nM in cell homogenate assays. | nih.gov |
Assessment of Ligand Binding to Specific Receptors (e.g., Serotonin Receptors, Dopamine (B1211576) Transporter, Opioid Receptors)
While the thiophene scaffold is integral to various centrally active drugs, specific binding data for close analogs of this compound at key neurotransmitter receptors is not extensively detailed. However, research into structurally related compounds provides some context.
Tiletamine, a well-known veterinary anesthetic, is a thiophene-containing analog of ketamine and is pharmacologically classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgiiab.medrugbank.com Its mechanism of action involves blocking the ion channel of the NMDA receptor, which modulates excitatory synaptic transmission in the central nervous system. ncats.ionih.gov This demonstrates that the inclusion of a thiophene ring is compatible with potent activity at major CNS receptors.
Anti-Aggregation Properties Against Pathological Proteins (e.g., Amyloid-beta)
The evaluation of thiophene derivatives for anti-aggregation properties against pathological proteins such as amyloid-beta is an emerging area of research. However, specific studies detailing the activity of this compound or its close analogs in this context are not prominently featured in the available literature.
Evaluation of Diverse Biological Activities in In Vitro Cellular and Biochemical Assays
Thiophene derivatives have been broadly screened for a variety of biological effects, revealing significant potential in several therapeutic areas.
Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antileishmanial)
The thiophene ring is a common feature in a multitude of compounds with potent antimicrobial activity.
Antibacterial Activity: Numerous studies have confirmed the antibacterial potential of thiophene derivatives against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. frontiersin.org For example, certain novel thiophene derivatives demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values ranging from 8 to 32 mg/L. nih.govresearchgate.net Other synthesized series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates also showed potent activity, with one compound exhibiting a MIC of 0.81 µM/ml against S. aureus, B. subtilis, E. coli, and S. typhi. nih.gov
Table 2: Antibacterial Activity of Selected Thiophene Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/MIC₅₀) | Source |
|---|---|---|---|
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 mg/L | nih.gov |
| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 mg/L | nih.gov |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 mg/L | nih.gov |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 mg/L | nih.gov |
| Compound S₁ (a tetrahydrobenzo[b]thiophene) | S. aureus, B. subtilis, E. coli | 0.81 µM/ml | nih.gov |
| 3-chlorobenzo[b]thiophene (cyclohexanol-substituted) | Gram-positive bacteria (e.g., S. aureus) | 16 µg/mL | mdpi.com |
Antifungal Activity: Thiophene derivatives have demonstrated notable efficacy against a range of fungal pathogens. One derivative, referred to as 5CN05, showed good activity against Cryptococcus neoformans with a MIC of 17 µg/mL, which improved to 2.2 µg/mL when formulated in a microemulsion. researchgate.net Other studies have found 2-aminothiophene derivatives to be effective against fluconazole-resistant Candida species, sometimes showing synergistic effects when combined with existing antifungal drugs. nih.gov Additionally, compounds designed as SDH inhibitors also exhibit potent fungicidal activity against plant pathogens like Sclerotinia sclerotiorum, with EC₅₀ values as low as 0.140 mg/L. nih.gov
Antileishmanial Activity: The thiophene scaffold has proven to be a promising starting point for the development of new antileishmanial agents. researchgate.net A series of 2-aminothiophene derivatives have been extensively studied, with some compounds showing potent activity against various Leishmania species. nih.govbioworld.com For example, the derivative SB-200 was effective against the promastigote forms of L. braziliensis, L. major, and L. infantum with IC₅₀ values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. researchgate.netnih.gov Further studies on amastigote forms, the clinically relevant stage of the parasite, revealed an IC₅₀ of 2.85 µM for SB-200. nih.gov Structure-activity relationship studies in this class have highlighted that the presence and size of cycloalkyl rings fused to the thiophene core can significantly modulate antileishmanial activity. mdpi.com
Table 3: Antileishmanial Activity of 2-Aminothiophene Derivatives
| Compound | Parasite/Form | Activity (IC₅₀) | Source |
|---|---|---|---|
| SB-200 | L. braziliensis (promastigote) | 4.25 µM | nih.gov |
| SB-200 | L. major (promastigote) | 4.65 µM | nih.gov |
| SB-200 | L. infantum (promastigote) | 3.96 µM | nih.gov |
| SB-200 | Amastigotes | 2.85 µM | nih.gov |
| SB-83 | L. amazonensis (promastigote) | 3.37 µM | mdpi.com |
| Compound 8CN | L. amazonensis (promastigote) | 1.2 µM | mdpi.com |
| Compound 8CN | L. amazonensis (amastigote) | 2.6 µM | mdpi.com |
Antioxidant and Anti-Inflammatory Properties
Antioxidant Properties: The ability of thiophene and its derivatives to scavenge free radicals has been documented. mdpi.com Studies using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have shown that certain tetrahydrobenzo[b]thiophene derivatives exhibit excellent antioxidant activity, with some compounds having IC₅₀ values comparable to the standard antioxidant ascorbic acid. nih.gov The antioxidant capacity is believed to be related to the electron-rich nature of the sulfur-containing ring system. mdpi.com
Anti-Inflammatory Properties: A significant body of research has focused on the anti-inflammatory potential of thiophene-based compounds. researchgate.net Their mechanisms often involve the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6). nih.govnih.gov For example, certain thiophen-2-ylmethylene-based derivatives displayed a remarkable inhibitory effect on the production of TNF-α, greater than that of the standard drug celecoxib. nih.govresearchgate.net The anti-inflammatory effects of thiophene derivatives are also frequently attributed to their inhibition of COX and LOX enzymes, which are central to the synthesis of inflammatory mediators. nih.govresearchgate.net
Detailed Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs
The biological activity of this compound and its related analogs is intricately linked to their three-dimensional structure and the nature of their constituent chemical moieties. A detailed analysis of the structure-activity relationships (SAR) reveals critical insights into the molecular features that govern their potency and selectivity for various biological targets. This analysis encompasses the role of stereochemistry within the butan-2-amine portion of the molecule, the effects of substitutions and bioisosteric replacements on the thiophene ring and the amine nitrogen, and the elucidation of the essential pharmacophoric elements required for specific biological responses.
Role of Stereochemistry of the Butan-2-amine Moiety in Biological Potency and Selectivity
The butan-2-amine moiety of this compound contains a chiral center, giving rise to two stereoisomers: the (R)- and (S)-enantiomers. It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can exhibit significant differences in their biological activities, including potency, selectivity, and even the nature of the pharmacological response. This is due to the three-dimensional nature of biological targets, such as receptors and enzymes, which often possess chiral binding sites that preferentially interact with one enantiomer over the other.
While specific studies isolating and comparing the individual enantiomers of this compound were not prevalent in the reviewed literature, the critical role of stereochemistry in analogous compounds is well-documented. For instance, in the case of modafinil, a wakefulness-promoting agent, the (R)-enantiomer is known to be more potent and has a longer duration of action compared to the (S)-enantiomer. nih.gov This highlights the profound impact that the spatial arrangement of atoms can have on the interaction with biological systems.
The differential activity of enantiomers can be attributed to one enantiomer achieving a more optimal binding orientation within the target's active site, leading to stronger and more effective interactions. The other enantiomer, being a mirror image, may bind less effectively or even interact with different, unintended targets, potentially leading to off-target effects. Therefore, the stereochemistry of the butan-2-amine moiety is a crucial determinant of the biological profile of this compound and its analogs, influencing both their desired therapeutic effects and their potential for adverse reactions. The synthesis and biological evaluation of the individual (R)- and (S)-enantiomers are essential steps in the development of any chiral therapeutic agent to identify the more active and potentially safer isomer. nih.gov
Impact of Substitutions and Bioisosteric Replacements on the Thiophene Ring and Amine Nitrogen
The thiophene ring and the amine nitrogen of this compound are key sites for structural modification to modulate its biological activity. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that even minor changes to these parts of the molecule can have a significant impact on potency and selectivity.
Thiophene Ring Modifications:
The thiophene ring, a sulfur-containing aromatic heterocycle, is a common scaffold in medicinal chemistry and is often considered a bioisostere of a phenyl ring. nih.gov Substitutions on the thiophene ring can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
For instance, in a series of phenethylamine (B48288) derivatives studied for their ability to inhibit dopamine reuptake, the replacement of a phenyl ring with a thiophenyl group was found to modulate activity. nih.gov Furthermore, the introduction of various substituents onto the aromatic ring system significantly impacted the inhibitory effects. This suggests that for this compound analogs, substitutions on the thiophene ring could be a viable strategy to fine-tune their biological activity.
Amine Nitrogen Modifications:
The secondary amine in this compound is a critical functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Modifications at this position, such as N-alkylation or N-acylation, can profoundly affect the compound's basicity, polarity, and steric bulk, all of which are important for receptor binding.
In the aforementioned study on phenethylamine derivatives, the nature of the alkyl group on the amine nitrogen was shown to influence the potency of dopamine reuptake inhibition. nih.gov Generally, the size and nature of the substituent on the nitrogen atom play a crucial role in determining the affinity and selectivity for specific receptors or transporters.
The following interactive data table summarizes the structure-activity relationships of a series of arylethylamine derivatives, which serve as analogs to this compound, highlighting the impact of substitutions on the aromatic ring and the amine moiety on dopamine reuptake inhibition.
Table 1: Structure-Activity Relationship of Arylethylamine Derivatives as Dopamine Reuptake Inhibitors
| Compound ID | Aromatic Ring (Ar) | R1 | R2 (Alkylamine) | Dopamine Reuptake Inhibition (%) |
|---|---|---|---|---|
| 1 | Phenyl | H | H | 25.3 |
| 2 | Phenyl | H | CH3 | 31.7 |
| 3 | 2-Thiophenyl | H | H | 28.1 |
| 4 | 2-Thiophenyl | H | CH3 | 35.4 |
| 5 | Phenyl | CH3 | H | 30.1 |
| 6 | Phenyl | CH3 | CH3 | 42.5 |
| 7 | 2-Thiophenyl | CH3 | H | 33.8 |
| 8 | 2-Thiophenyl | CH3 | CH3 | 48.2 |
Data adapted from a study on phenethylamine derivatives as dopamine reuptake inhibitors. nih.gov
This data illustrates that both the nature of the aromatic ring (phenyl vs. thiophenyl) and the substitution on the amine nitrogen influence the inhibitory activity on the dopamine transporter.
Elucidation of Pharmacophoric Requirements for Specific Biological Responses
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling is a computational technique used to identify these essential features and their spatial arrangement. For a series of compounds like the this compound analogs, understanding the pharmacophore is crucial for designing new molecules with improved potency and selectivity.
While a specific pharmacophore model for this compound was not explicitly detailed in the reviewed literature, studies on structurally related compounds, such as thiophene-based monoamine oxidase (MAO) inhibitors, provide valuable insights into the likely pharmacophoric features. nih.gov
Based on the analysis of such related compounds, a hypothetical pharmacophore model for this compound and its analogs with activity at monoamine transporters or related CNS targets would likely include:
An Aromatic Ring (AR): The thiophene ring serves as a crucial aromatic feature, likely engaging in π-π stacking or hydrophobic interactions with the target protein. In a pharmacophore model for thienyl chalcones as MAO-B inhibitors, two aromatic rings were identified as key features. nih.gov
A Hydrogen Bond Acceptor (HBA): The sulfur atom within the thiophene ring, with its lone pairs of electrons, could potentially act as a hydrogen bond acceptor.
A Hydrogen Bond Donor (HBD): The secondary amine is a key hydrogen bond donor, capable of forming a crucial interaction with the biological target.
A Hydrophobic Group (HY): The butyl group of the butan-2-amine moiety provides a hydrophobic region that can interact with nonpolar pockets within the binding site.
A Positive Ionizable Feature (PI): At physiological pH, the secondary amine is likely to be protonated, carrying a positive charge. This positive ionizable feature is often critical for interaction with negatively charged residues, such as aspartate, in the binding sites of monoamine transporters and many receptors.
The spatial arrangement of these features is also critical. The distance and angles between the aromatic ring, the hydrogen bond donor/acceptor, and the hydrophobic and ionizable centers would define the specific three-dimensional requirements for optimal binding and biological activity. The development and validation of a specific 3D-QSAR (Quantitative Structure-Activity Relationship) model for this class of compounds would be instrumental in further refining these pharmacophoric requirements and guiding the design of new, more potent, and selective analogs. researchgate.netnih.gov
In Vitro Metabolic Stability and Biotransformation Studies of N Thiophen 2 Ylmethyl Butan 2 Amine
Assessment of Metabolic Stability in Hepatic Microsomes and Other Relevant In Vitro Systems
The metabolic stability of a new chemical entity is a critical parameter assessed early in drug discovery to predict its persistence in the body. acs.org In vitro systems such as hepatic (liver) microsomes, S9 fractions, and hepatocytes are standard models used to determine a compound's susceptibility to metabolism. nih.gov These assays involve incubating the test compound with the biological matrix and a necessary cofactor, typically NADPH, and monitoring the compound's disappearance over time. nih.gov For N-(thiophen-2-ylmethyl)butan-2-amine, such studies would quantify its rate of degradation by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes. biorxiv.org
The in vitro half-life (t½) is the time required for 50% of the parent compound to be metabolized. It is a direct measure of metabolic stability. A short half-life suggests rapid metabolism, while a long half-life indicates greater stability. biorxiv.org The half-life is determined by plotting the natural logarithm of the percentage of the compound remaining against time; the slope of this line is used to calculate t½.
Illustrative Data: The following table presents hypothetical in vitro half-life data for this compound in liver microsomes from different species, as is common in preclinical assessments.
| Species | Microsomal Protein (mg/mL) | In Vitro Half-Life (t½, min) |
| Human | 0.5 | 28.5 |
| Rat | 0.5 | 19.2 |
| Mouse | 0.5 | 11.8 |
This interactive table contains hypothetical data for illustrative purposes.
Intrinsic clearance (Clint) is a measure of the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow. nih.gov It is calculated from the in vitro half-life and the conditions of the assay (volume and protein concentration). High Clint values typically correspond to compounds that are rapidly metabolized in vivo.
The formula for calculating Clint is: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)
Illustrative Data: Based on the hypothetical half-life values above, the corresponding intrinsic clearance would be calculated as follows.
| Species | In Vitro Half-Life (t½, min) | Calculated Intrinsic Clearance (Clint, µL/min/mg) |
| Human | 28.5 | 48.6 |
| Rat | 19.2 | 72.2 |
| Mouse | 11.8 | 117.5 |
This interactive table contains hypothetical data for illustrative purposes.
Identification and Characterization of Major In Vitro Metabolites and Biotransformation Pathways
Identifying metabolites is crucial for understanding a compound's biotransformation and identifying potentially active or reactive species. The structure of this compound possesses several sites susceptible to metabolic attack.
The primary biotransformation pathways for this compound are predicted to be:
Oxidation of the Thiophene (B33073) Ring: The sulfur atom in the thiophene ring is a known target for CYP-mediated oxidation, which can lead to the formation of thiophene S-oxides or epoxides. These pathways can sometimes produce reactive metabolites.
N-Dealkylation: The secondary amine can undergo oxidative dealkylation, resulting in the removal of either the butan-2-yl group or the thiophen-2-ylmethyl group.
Alkyl Chain Hydroxylation: The butan-2-yl group can be hydroxylated at various positions by CYP enzymes.
N-Oxidation: The nitrogen atom of the secondary amine can be directly oxidized.
Illustrative Data: A typical metabolite identification study using LC-MS/MS might reveal the following major metabolites.
| Metabolite ID | Proposed Structure | Biotransformation Pathway |
| M1 | This compound S-oxide | Thiophene Oxidation |
| M2 | Thiophen-2-ylmethanamine | N-Dealkylation (Loss of butan-2-yl) |
| M3 | N-(thiophen-2-ylmethyl)-3-hydroxybutan-2-amine | C-Hydroxylation |
| M4 | Butan-2-amine | N-Dealkylation (Loss of thiophen-2-ylmethyl) |
This interactive table contains hypothetical data for illustrative purposes.
Influence of Structural Modifications on Metabolic Stability and Clearance Profiles
Structure-metabolism relationships (SMR) are studied to guide the design of analogs with improved metabolic stability. For this compound, modifications at metabolically "soft" spots can enhance stability. For instance, blocking a site of metabolism, such as by introducing a fluorine atom onto the thiophene ring, can prevent hydroxylation at that position and may increase the metabolic half-life. Similarly, altering the alkyl chain can influence how the molecule fits into the active site of metabolizing enzymes.
Illustrative Data: The following table shows a hypothetical comparison of the intrinsic clearance of this compound with that of structurally modified analogs in human liver microsomes (HLM).
| Compound | Modification | Hypothetical Clint (µL/min/mg) in HLM | Change vs. Parent |
| This compound | Parent Compound | 48.6 | - |
| N-((5-fluorothiophen-2-yl)methyl)butan-2-amine | Addition of fluorine to the thiophene ring | 25.1 | 1.9x Decrease |
| N-(thiophen-2-ylmethyl)cyclobutanamine | Replacement of butan-2-amine with cyclobutanamine | 65.8 | 1.4x Increase |
This interactive table contains hypothetical data for illustrative purposes.
Correlation between In Vitro Metabolic Stability and Predicted Oral Bioavailability
In vitro intrinsic clearance data is frequently used to predict in vivo hepatic clearance and, subsequently, the maximum potential oral bioavailability (%F). High intrinsic clearance suggests that a significant portion of the drug will be eliminated by the liver during its first pass after oral absorption (first-pass metabolism), leading to lower bioavailability. The well-stirred liver model is a common tool for this extrapolation.
Predicted Human Hepatic Clearance (CLh) ≈ (Qh * Clint) / (Qh + Clint) (Where Qh is hepatic blood flow, approx. 21 mL/min/kg)
Maximum Oral Bioavailability (%Fmax) ≈ (1 - CLh / Qh) * 100
Using the hypothetical human Clint value of 48.6 µL/min/mg, one could project the in vivo clearance and bioavailability. However, it is critical to note that these predictions carry significant uncertainty and can be influenced by factors like plasma protein binding and transporter effects. Studies have shown considerable variability in these predictions, highlighting that while in vitro assays are essential tools, they are part of a larger dataset needed to accurately forecast in vivo performance.
Chemical Biology Applications and Emerging Research Directions for N Thiophen 2 Ylmethyl Butan 2 Amine
Development of N-(thiophen-2-ylmethyl)butan-2-amine as Chemical Probes for Biological Systems
The development of chemical probes is essential for elucidating complex biological processes. The this compound structure possesses features that make it an attractive candidate for designing such probes. The thiophene (B33073) ring's electron-rich nature can be exploited to introduce fluorescent or electrochemically active reporters. vulcanchem.com Modifications to the butan-2-amine side chain can be used to attach affinity tags or reactive groups for target identification.
Integration into Diverse Compound Libraries for High-Throughput Screening in Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify potential therapeutic leads. mdpi.com Compound libraries used in HTS are designed to be structurally diverse to maximize the chances of finding a "hit." this compound and its analogs are valuable additions to these libraries.
Suppliers of research chemicals and building blocks for the pharmaceutical and biotechnology industries often include a wide range of thiophene derivatives. chemicalregister.com The inclusion of scaffolds like this compound provides structural novelty and explores new chemical space. enamine.net The combination of the heterocyclic thiophene core and a branched alkylamine side chain offers a distinct three-dimensional shape that can interact with biological targets in unique ways compared to flatter, more aromatic compounds. vulcanchem.com The availability of such compounds in screening collections allows for their evaluation against a multitude of biological targets, potentially leading to the discovery of novel modulators for various diseases. mdpi.comenamine.net
Table 1: Representative Thiophene-Amine Scaffolds in Chemical Libraries
| Compound Name | Molecular Formula | Key Structural Features | Potential Application Area |
|---|---|---|---|
| This compound | C9H15NS | Thiophene ring, secondary amine, branched alkyl chain | Drug Discovery Scaffolds |
| (1-Methoxybutan-2-yl)(thiophen-2-ylmethyl)amine | C10H17NOS | Thiophene ring, ether linkage, secondary amine | Medicinal Chemistry, Organic Synthesis |
| 4-(Thiophen-2-yl)butan-1-amine | C8H13NS | Thiophene ring, primary amine, linear alkyl chain | Pharmaceutical Intermediate, Corrosion Inhibition |
Design and Synthesis of Prodrugs Based on the this compound Scaffold for Improved Pharmacokinetic Properties
A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound. The amine functional group in this compound is a key handle for prodrug design. nih.gov Prodrug strategies involve temporarily modifying the active drug molecule to improve properties such as membrane permeability, solubility, or metabolic stability. nih.gov
For amines, several prodrug approaches are applicable. The secondary amine of this compound could be temporarily masked using various promoieties that are cleaved in vivo by enzymatic or chemical means to release the active parent drug. nih.gov For example, conversion to an amide, carbamate, or an N-oxide could alter the compound's physicochemical properties to enhance its absorption and distribution. Another strategy is the dihydropyridine-pyridinium salt system, which is designed to improve brain penetration. nih.gov Designing prodrugs based on the this compound scaffold could overcome potential pharmacokinetic hurdles, thereby enhancing its therapeutic potential.
Exploration of this compound Derivatives in Materials Science and Other Non-Medicinal Chemical Fields (e.g., Corrosion Inhibition)
The utility of thiophene derivatives extends beyond biological applications into materials science. One notable area is corrosion inhibition, where organic molecules are used to protect metal surfaces from degradation. researchgate.net Thiophene-containing compounds, particularly those with nitrogen and sulfur atoms, have shown significant promise as corrosion inhibitors. researchgate.net
These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net The presence of heteroatoms like sulfur (in the thiophene ring) and nitrogen (in the amine group) facilitates strong adsorption to the metal. researchgate.net Derivatives of this compound could be effective corrosion inhibitors due to this combined functionality. The alkyl chain can also contribute to the formation of a dense, hydrophobic barrier. nouryon.com Research into Schiff bases derived from thiophene amines has demonstrated their effectiveness in preventing the corrosion of magnesium alloys. researchgate.net This suggests that this compound and its derivatives are strong candidates for developing new, effective, and potentially more environmentally friendly corrosion inhibitors for various industrial applications. researchgate.netnouryon.com
Table 2: Applications of Thiophene Derivatives in Non-Medicinal Fields
| Derivative Class | Application | Mechanism of Action | Reference |
|---|---|---|---|
| Gemini Schiff Bases | Corrosion Inhibition | Bifunctional chelation and formation of a protective film on the metal surface. | |
| Thiophene-based Amines | Conductive Polymers | Serve as monomers or dopants to enhance the electrical conductivity of polythiophene materials. | vulcanchem.com |
| 2-amino-N'-(thiophen-2-yl) methylene) benzohydrazide | Corrosion Inhibition | Acts as a mixed-type inhibitor, adsorbing to the metal surface to prevent corrosion. | researchgate.net |
Future Perspectives and Advanced Methodologies for Studying this compound and Related Compounds
The future study of this compound and related compounds will likely involve a combination of advanced synthetic, computational, and analytical techniques. The development of novel synthetic routes will enable the creation of more diverse and complex derivatives for screening and other applications. nih.gov
Computational methods, such as Density Functional Theory (DFT) and molecular docking, are becoming increasingly vital. nih.govnih.gov These techniques can predict the structural and electronic properties of new derivatives, their reactivity, and how they might interact with biological targets or material surfaces. nih.govbohrium.com This in silico approach can guide synthetic efforts, prioritizing compounds with the highest potential for desired activities.
Advanced spectroscopic and analytical methods will be crucial for characterizing these new compounds and studying their mechanisms of action. nih.govmdpi.com Techniques like single-crystal X-ray diffraction can provide definitive structural information, while various spectroscopic methods can probe their interactions in biological or material systems. nih.gov The integration of these advanced methodologies will accelerate the exploration of the full potential of the this compound scaffold in diverse scientific fields.
Q & A
Q. What are effective synthetic routes for N-(thiophen-2-ylmethyl)butan-2-amine?
A robust method involves reductive amination using aldehydes and amines with a Pd/NiO catalyst under hydrogen atmospheres. For example, analogous compounds like N-(furan-2-ylmethyl)aniline were synthesized with 95% yield by reacting furfural, aniline, and Pd/NiO at 25°C for 10 hours . Adapting this protocol, thiophene-2-carbaldehyde and butan-2-amine could be condensed under similar conditions. Post-reaction purification via filtration and solvent evaporation is recommended, with validation by H NMR (e.g., δ 1.0–3.0 ppm for alkyl protons and δ 6.5–7.5 ppm for thiophene/amine protons) .
Q. How can spectroscopic techniques validate the structure of this compound?
Key characterization includes:
- H NMR : Look for a singlet at δ ~4.2 ppm (CH bridging thiophene and amine), a multiplet at δ 6.8–7.3 ppm (thiophene protons), and split signals for the butan-2-amine backbone (e.g., δ 1.2 ppm for CH, δ 2.5 ppm for NH) .
- 13C NMR : Expect peaks at δ ~125–140 ppm (thiophene carbons) and δ ~45–55 ppm (CH and amine carbons).
- IR : Confirm NH stretching at ~3300 cm and thiophene C-S-C vibrations at ~700 cm.
Q. What are common impurities in the synthesis of this compound, and how are they resolved?
Byproducts may include unreacted aldehyde, over-alkylated amines, or oxidation products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is effective. H NMR integration ratios and LC-MS can identify residual impurities .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in thermochemical predictions. For instance, Becke’s method achieved <2.4 kcal/mol deviation in atomization energies . Apply this to calculate bond dissociation energies, HOMO-LUMO gaps, and nucleophilic sites. Basis sets like 6-311+G(d,p) are suitable for sulfur-containing systems.
Q. What challenges arise in resolving isomerism or conformational flexibility in thiophene-containing amines?
Thiophene substituents can exhibit rotational barriers or axial chirality. For example, highlights isomerism in thiaspiro compounds. Use dynamic NMR (variable-temperature studies) to probe energy barriers or X-ray crystallography (via SHELXL ) to resolve spatial arrangements. Computational MD simulations can also map conformational landscapes .
Q. How can researchers design pharmacological assays to study this compound’s bioactivity?
Based on , thiophene derivatives are explored for anti-inflammatory or anticancer properties. Design assays targeting kinases (e.g., JAK/STAT pathway) or inflammatory cytokines (e.g., IL-6). Use in vitro cell viability (MTT assay) and in vivo murine models with dose-response profiling. Validate specificity via siRNA knockdown or competitive binding studies .
Q. What experimental discrepancies might arise between spectroscopic data and computational predictions?
Discrepancies in NMR chemical shifts may stem from solvent effects, dynamic processes, or DFT approximations. For instance, NH proton shifts are sensitive to hydrogen bonding, which DFT may underestimate. Cross-validate using polarizable continuum models (PCM) in simulations and deuterated solvents in experiments .
Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?
SHELX programs are widely used for small-molecule refinement. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
